![molecular formula C6H8O2 B2988491 3-(Prop-2-yn-1-yloxy)oxetane CAS No. 1917305-39-5](/img/structure/B2988491.png)
3-(Prop-2-yn-1-yloxy)oxetane
Overview
Description
3-(Prop-2-yn-1-yloxy)oxetane is a chemical compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a prop-2-yn-1-yloxy group attached to it
Mechanism of Action
Target of Action
It’s known that oxetane derivatives have been employed to improve drugs’ physiochemical properties .
Mode of Action
Oxetanes, in general, are known to be more metabolically stable and lipophilicity neutral . They can reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .
Biochemical Pathways
Oxetane-containing drugs have been shown to disrupt protein microtubule functions in cells, which pull apart the chromosomes before cell division (mitosis) .
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral, which could influence their bioavailability .
Result of Action
Oxetane-containing drugs have been shown to disrupt protein microtubule functions in cells .
Action Environment
The stability and efficacy of oxetane derivatives could be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yloxy)oxetane typically involves the reaction of an appropriate oxetane precursor with a propargyl alcohol derivative. One common method is the nucleophilic substitution reaction where the oxetane ring is opened by the propargyl alcohol, followed by cyclization to form the desired product . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-yloxy)oxetane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond, leading to different derivatives.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of functionalized oxetane compounds.
Scientific Research Applications
3-(Prop-2-yn-1-yloxy)oxetane has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the formation of diverse chemical entities.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Industry: It can be utilized in the production of specialty chemicals and materials, including polymers and resins with unique properties.
Comparison with Similar Compounds
Similar Compounds
Oxetane: The parent compound with a simple four-membered ring structure.
3-(Prop-2-yn-1-yloxy)tetrahydrofuran: A similar compound with a five-membered ring instead of a four-membered oxetane ring.
Propargyl ethers: Compounds with a propargyl group attached to an ether linkage.
Uniqueness
3-(Prop-2-yn-1-yloxy)oxetane is unique due to the combination of the strained oxetane ring and the reactive propargyl group. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler oxetane or propargyl ether derivatives.
Biological Activity
3-(Prop-2-yn-1-yloxy)oxetane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 124.14 g/mol
- CAS Number : 1917305-39-5
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The compound's unique structure allows it to participate in several chemical reactions, such as:
- Nucleophilic Substitution : The alkyne group can undergo nucleophilic attack, leading to the formation of new derivatives.
- Reactivity with Arynes : It has been shown to react with arynes under mild conditions, which can lead to the formation of complex structures with potential biological activity .
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth, which suggests potential applications in treating bacterial infections.
Anticancer Properties
In vitro studies indicate that this compound may have anticancer effects. The compound has been shown to inhibit cell proliferation in certain cancer cell lines, possibly through the modulation of specific signaling pathways involved in cell growth and apoptosis.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Testing : A study conducted on various bacterial strains revealed that the compound inhibited growth at concentrations as low as 50 µg/mL, making it a candidate for further development as an antimicrobial agent.
- Cancer Cell Line Study : In a study involving human breast cancer cell lines, treatment with this compound resulted in a 40% reduction in cell viability after 48 hours, indicating its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Effect |
---|---|---|---|
Antimicrobial | E. coli | 50 | Inhibition of growth |
Antimicrobial | S. aureus | 100 | Inhibition of growth |
Anticancer | MCF-7 (breast cancer cell line) | 10 | 40% reduction in viability |
Anticancer | HeLa (cervical cancer cell line) | 25 | Induction of apoptosis |
Properties
IUPAC Name |
3-prop-2-ynoxyoxetane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-3-8-6-4-7-5-6/h1,6H,3-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFLONOQLWXIGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1COC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1917305-39-5 | |
Record name | 3-(prop-2-yn-1-yloxy)oxetane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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